molecular formula C20H21ClN4OS2 B2388798 N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride CAS No. 1215575-21-5

N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride

Cat. No.: B2388798
CAS No.: 1215575-21-5
M. Wt: 432.99
InChI Key: VHCNHOWCVTWMNQ-UHFFFAOYSA-N
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Description

"N-(2-(Dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride" is a bis-thiazole carboxamide derivative featuring a dimethylaminoethyl side chain and a hydrochloride salt. The hydrochloride salt enhances aqueous solubility, making it pharmaceutically relevant. This article compares its structural, synthetic, and physicochemical attributes with similar compounds reported in recent literature.

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N-(4-methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4OS2.ClH/c1-13-7-6-10-16-17(13)22-20(27-16)24(12-11-23(2)3)19(25)18-21-14-8-4-5-9-15(14)26-18;/h4-10H,11-12H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHCNHOWCVTWMNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)N(CCN(C)C)C(=O)C3=NC4=CC=CC=C4S3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN4OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure composed of benzothiazole moieties, which are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article will explore the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C20H24ClN3O2S2, with a molecular weight of approximately 411.96 g/mol. The compound is typically available in its hydrochloride salt form, which enhances its solubility and stability.

Structural Features

FeatureDescription
Benzothiazole Moiety Contributes to the compound's biological activity
Dimethylaminoethyl Group Enhances membrane permeability
Carboxamide Functionality Potentially involved in hydrogen bonding interactions

The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules:

  • Enzyme Inhibition : Molecular docking studies suggest that this compound can effectively bind to enzymes involved in cancer progression and inflammation, indicating its potential as a lead compound for drug development .
  • DNA Interaction : The benzothiazole moiety may interact with DNA, potentially inhibiting replication or transcription processes .
  • Cell Membrane Permeability : The dimethylaminoethyl group enhances the ability of the compound to penetrate cell membranes, facilitating its intracellular actions .

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance:

  • IC50 Values : Compounds related to benzothiazole derivatives have shown IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against different cancer cell lines . This suggests that this compound may possess comparable or superior anticancer properties.

Antimicrobial Activity

The antimicrobial effects of benzothiazole derivatives have been documented, with some exhibiting activity comparable to standard antibiotics . The compound's structure suggests potential efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli.

Structure-Activity Relationship (SAR)

The presence of specific functional groups within the compound is critical for its biological activity:

  • Electron Donating Groups : The methyl group at position 4 of the phenyl ring enhances cytotoxic activity .
  • Dimethyl Substitution : Modifications in the phenyl ring can significantly affect the compound's interaction with biological targets, emphasizing the importance of SAR studies in drug design .

Case Studies and Experimental Findings

  • Cytotoxicity Assays : In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects on several cancer cell lines when compared to standard chemotherapeutic agents like doxorubicin.
  • Molecular Dynamics Simulations : These studies reveal that the compound interacts primarily through hydrophobic contacts with target proteins, which is crucial for its anticancer efficacy .
  • Antibacterial Testing : Preliminary results indicate that derivatives of this compound exhibit promising antibacterial properties, warranting further investigation into their mechanisms of action and potential therapeutic applications .

Scientific Research Applications

Biological Activities

N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride exhibits a range of biological activities, making it a candidate for pharmaceutical development:

  • Antitumor Activity :
    • Research indicates that this compound may possess significant cytotoxic effects against various cancer cell lines. Similar compounds have shown the ability to inhibit cell proliferation in breast cancer models, suggesting potential as an anticancer agent .
    • Molecular docking studies suggest effective binding to active sites of enzymes involved in cancer progression, indicating its potential as a lead compound for drug development .
  • Antimicrobial Properties :
    • The compound has demonstrated antimicrobial activity against specific pathogens. Derivatives of related compounds have been tested against both Gram-positive and Gram-negative bacteria, showing promising results .
    • The minimal inhibitory concentration (MIC) for some derivatives has been reported as low as 50 μg/mL, highlighting their potency .
  • Anti-inflammatory Effects :
    • Compounds within this class have been studied for their ability to inhibit enzymes involved in inflammatory processes. This suggests that this compound may also have applications in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have investigated the biological significance of compounds related to this compound:

Study FocusFindings
Anticancer ActivityCompounds demonstrated significant cytotoxicity against MCF7 breast cancer cells .
Antimicrobial TestingDerivatives exhibited effective antibacterial activity with MIC values indicating high potency .
Anti-inflammatory PotentialInhibition of key inflammatory enzymes was observed, suggesting therapeutic applications .

Comparison with Similar Compounds

Substituent Analysis

Key structural analogs and their substituents are summarized below:

Compound ID/Name Core Structure Substituents Key Functional Groups Reference
Target Compound Bis-benzo[d]thiazole 4-methylbenzo[d]thiazole, dimethylaminoethyl, HCl salt Carboxamide, tertiary amine
(S)-N-(2-Benzoylphenyl)-2-(1-(3-aminobenzamido)-2-methylpropyl)thiazole-4-carboxamide (Compound 31) Monothiazole Benzoylphenyl, 3-aminobenzamido, methylpropyl Carboxamide, primary amine
4-Methyl-2-(4-pyridinyl)thiazole-5-carboxamide analogs (3a–s) Monothiazole 4-pyridinyl, variable amines (e.g., benzyl, cyclohexyl) Carboxamide, heteroaromatic
N-(4-(Chloromethyl)thiazol-2-yl)-2-(phenylsulfonyl)acetamide (12b) Monothiazole Chloromethyl, phenylsulfonyl Sulfonamide, alkyl chloride

Key Observations :

  • The dimethylaminoethyl group distinguishes it from compounds with simpler alkyl or aryl substituents, likely improving solubility and cellular uptake .

Comparison of Yields and Purity :

Compound ID/Name Yield (%) Purity (HPLC) Key Reagents Reference
Target Compound Likely EDC/HOBt, dimethylaminoethyl chloride
Compound 31 Not reported 99% Carbodiimide, N-Boc deprotection
4-Methyl-2-(4-pyridinyl)thiazole-5-carboxamide (3a–s) 60–85% >95% (MS) Ethyl 2-bromoacetoacetate, HATU

Notes:

Physicochemical Properties

Solubility and Stability

  • Hydrochloride Salt : Enhances aqueous solubility compared to neutral analogs like Compound 31, which lack ionizable groups .
  • Stability: The dimethylaminoethyl group may reduce metabolic degradation compared to esters or sulfonamides (e.g., ’s hydrazinecarbothioamides ).

Spectroscopic Characterization

  • IR/NMR : The target compound’s carboxamide C=O stretch (~1660–1680 cm⁻¹) and tertiary amine signals (~2.5–3.0 ppm in ¹H NMR) align with analogs in –3 .
  • Mass Spectrometry : Expected [M+H]⁺ ~500–550 Da, comparable to bis-thiazole derivatives in .

Q & A

Q. What are the key steps in synthesizing N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride, and how can reaction conditions be optimized?

The synthesis typically involves multi-step organic reactions:

  • Step 1 : Formation of the benzo[d]thiazole core via cyclization of substituted thioureas or thioamides under acidic conditions.
  • Step 2 : Introduction of the dimethylaminoethyl group through nucleophilic substitution or amide coupling.
  • Step 3 : Final carboxamide linkage using coupling agents like EDCI or HOBt in anhydrous solvents (e.g., DMF, dichloromethane). Optimization includes adjusting reaction temperature (60–100°C), solvent polarity, and catalyst choice (e.g., triethylamine for deprotonation) to improve yields (typically 50–70%) .

Q. Which spectroscopic techniques are critical for confirming the compound’s structure and purity?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR confirm substituent connectivity and regiochemistry (e.g., aromatic protons at δ 7.2–8.5 ppm, dimethylamino protons at δ 2.2–2.8 ppm).
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H]+^+ ~500–550 Da).
  • HPLC : Assesses purity (>95% required for pharmacological studies) using C18 columns and acetonitrile/water gradients .

Q. What are the solubility and stability profiles of this compound under physiological conditions?

Solubility in aqueous buffers is limited due to hydrophobic benzo[d]thiazole moieties. Use DMSO for stock solutions (10–50 mM), and dilute in PBS (pH 7.4) for assays. Stability studies via LC-MS over 24 hours at 37°C are recommended to detect hydrolysis or oxidation .

Advanced Research Questions

Q. How can contradictory data on biological activity (e.g., IC50_{50} variability) be resolved across different studies?

  • Dose-Response Repetition : Conduct assays in triplicate using standardized protocols (e.g., MTT for cytotoxicity).
  • Control for Batch Variability : Compare multiple synthesis batches via HPLC and NMR.
  • Assay-Specific Factors : Account for cell line differences (e.g., P-gp expression affecting drug uptake) .

Q. What computational methods are suitable for predicting the compound’s mechanism of action?

  • Molecular Docking (GOLD or AutoDock) : Simulate binding to targets like kinases or GPCRs using crystal structures from the PDB (e.g., EGFR kinase: PDB 1M17).
  • Molecular Dynamics (MD) : Assess binding stability over 100 ns simulations in GROMACS.
  • QSAR Modeling : Correlate structural features (e.g., logP, polar surface area) with activity data .

Q. How can regioselectivity challenges during synthesis be addressed to minimize by-products?

  • Protecting Groups : Use Boc for amine protection during carboxamide coupling.
  • Catalytic Systems : Employ Pd-mediated cross-coupling for precise thiazole functionalization.
  • TLC Monitoring : Track reaction progress using silica plates and UV visualization .

Q. What strategies enhance the compound’s bioavailability for in vivo studies?

  • Prodrug Design : Introduce phosphate esters or PEGylation to improve aqueous solubility.
  • Nanoparticle Encapsulation : Use PLGA nanoparticles for sustained release.
  • Pharmacokinetic Profiling : Measure Cmax_{max} and t1/2_{1/2} in rodent plasma via LC-MS/MS .

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